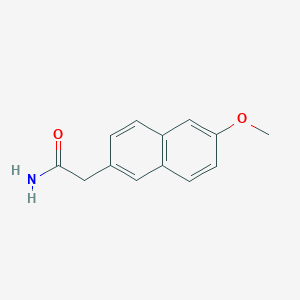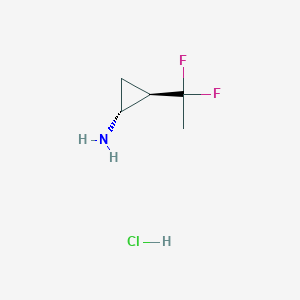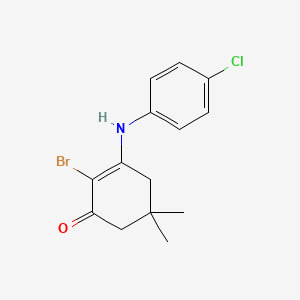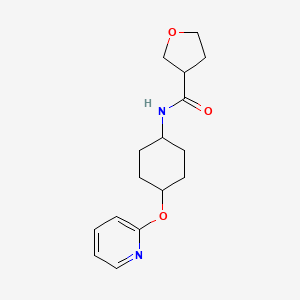
N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide” is likely a complex organic compound. It appears to contain an isopropylsulfamoyl group, an ethyl group, a methoxy group, and a benzamide group. These groups are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isopropylsulfamoyl and ethyl groups would likely be attached to the nitrogen atom, forming a tertiary amine structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, compounds containing the isopropyl group can participate in reactions such as alkylations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For instance, compounds containing an isopropyl group often have a fishy, ammoniacal odor and are usually colorless liquids .科学的研究の応用
Sigma Receptor Scintigraphy in Breast Cancer Detection
N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide, under the derivative P-(123)I-MBA, has been investigated for its potential in visualizing primary breast tumors in humans. This compound binds preferentially to sigma receptors, which are overexpressed in breast cancer cells, suggesting its usefulness in breast cancer detection (Caveliers et al., 2002).
Physical Properties and Pharmaceutical Applications
The physical properties like molar refraction and polarizability of similar benzamide derivatives have been studied in various solutions. Such properties are crucial in understanding the pharmaceutical applications of these compounds (Sawale et al., 2016).
Dopamine Receptor Binding Studies
Research on derivatives of benzamide, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has focused on their binding profile at dopamine receptors. These studies contribute to the development of new drugs targeting specific receptors in the brain (Perrone et al., 2000).
Synthesis Methods for Neuroleptic Drugs
Advanced synthesis methods using compounds like this compound have been developed for neuroleptic drugs, highlighting the chemical's role in pharmaceutical manufacturing (Mukherjee, 1990).
Determination of Receptor Density in the Brain
Studies have utilized derivatives of this compound, like PB12, to directly determine dopamine D(4) receptor density in rat striatum. Such research aids in understanding the distribution and function of receptors in the brain (Colabufo et al., 2001).
Catalytic Applications in Organic Synthesis
The compound and its derivatives have been evaluated for their catalytic properties in organic synthesis processes, such as alcohol oxidation. This highlights its potential as an environmentally benign catalyst in chemical reactions (Yakura et al., 2018).
特性
IUPAC Name |
3-methoxy-N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10(2)15-20(17,18)8-7-14-13(16)11-5-4-6-12(9-11)19-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYBNBSKTZVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)



![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)

![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)


![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)


![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2819073.png)